molecular formula C5H2BrN3S B3030166 6-Bromothiazolo[5,4-b]pyrazine CAS No. 87444-40-4

6-Bromothiazolo[5,4-b]pyrazine

Cat. No. B3030166
CAS RN: 87444-40-4
M. Wt: 216.06
InChI Key: CMLJPLSXFAXELV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated heterocyclic compounds is a topic of interest in the field of organic chemistry. Paper describes a simple synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} by reacting 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol or by reacting 6-pyrazolyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-3-thiol with di- and poly(bromo) compounds. The structures of the synthesized compounds were confirmed by spectroscopy and elemental analyses.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is typically characterized using spectroscopic methods. In paper , the authors established the structures of their synthesized compounds through spectroscopy, which is a common practice to confirm the identity and purity of such compounds. The presence of bromine in the molecule can significantly influence the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of brominated heterocycles can lead to the formation of various fused-ring structures. Paper explores the reactions of 6-bromomethyl-1,3-dimethyl-5-nitrouracil with amines and hydrazines to synthesize fused-ring pyrimidines. The study found that primary amines afforded 2-substituted pyrazolo[4,3-d]pyrimidine 1-oxides, which could be further transformed into pyrimido[5,4-d]pyrimidines by treatment with sodium ethoxide. Additionally, a denitration reaction was observed when 6-bromomethyl-1,3-dimethyl-5-nitrouracil reacted with hydrazines, yielding 6-hydrazonomethyl-1,3-dimethyluracils.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by the presence of the bromine atom, which can affect the compound's boiling point, melting point, solubility, and stability. While the papers provided do not directly discuss the physical and chemical properties of 6-Bromothiazolo[5,4-b]pyrazine, they do provide information on the synthesis and characterization of related brominated compounds. For instance, paper reports the synthesis of 5-bromotropono[c]pyrazole derivatives with good yields and characterizes them using spectral data and HRMS, indicating the importance of these methods in determining the properties of such compounds.

Scientific Research Applications

  • Chemical Synthesis and Amplification in Medicinal Chemistry :

    • The preparation and properties of thiazolo[4,5-b]pyrazines, including 6-bromothiazolo[4,5-b]pyrazine, have been described, with a focus on their role as amplifiers in phleomycin and their moderate activity in this regard (Barlin, 1982).
  • Photovoltaic Applications :

    • Thieno[3,4-b]pyrazine-based monomers, closely related to 6-bromothiazolo[5,4-b]pyrazine, have been synthesized for use in photovoltaic devices. Their optical properties, electrochemical behavior, and energy levels were investigated, highlighting their potential in energy conversion technologies (Zhou et al., 2010).
  • Biological Evaluation for Medical Applications :

    • A series of imidazo[1,2-a]pyrazine derivatives, including structures related to 6-bromothiazolo[5,4-b]pyrazine, were synthesized and demonstrated uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. This suggests potential applications in treating certain medical conditions (Sablayrolles et al., 1984).
  • Antifungal and Antimicrobial Properties :

    • Substituted pyrazinecarboxamides, including derivatives related to 6-bromothiazolo[5,4-b]pyrazine, were studied for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, highlighting their potential in antimicrobial and agricultural applications (Doležal et al., 2006).
  • Bronchodilator Development :

    • The synthesis of 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine and related derivatives for potential use as bronchodilators was explored. These compounds showed promise in treating asthma and related respiratory conditions (Bonnet et al., 1998).

properties

IUPAC Name

6-bromo-[1,3]thiazolo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3S/c6-3-1-7-4-5(9-3)10-2-8-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLJPLSXFAXELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670436
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromothiazolo[5,4-b]pyrazine

CAS RN

87444-40-4
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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